molecular formula C28H30N2O5 B10923867 3,5-bis(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole

Cat. No.: B10923867
M. Wt: 474.5 g/mol
InChI Key: VRVWDBUEYZWLKA-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes multiple methoxy groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate hydrazine derivative to form the pyrazole ring. This is followed by alkylation with 4-methoxybenzyl chloride under basic conditions to introduce the benzyl group. The final step involves methylation of the pyrazole ring using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxy groups, forming simpler derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of demethylated derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use as a probe in biochemical assays due to its unique structure.

Medicine:

  • Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the pyrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole
  • 1-(4-methoxybenzyl)-3,5-diphenyl-4-methyl-1H-pyrazole

Comparison:

    Structural Differences: The presence of additional methoxy groups and the specific positioning of these groups can significantly alter the compound’s reactivity and biological activity.

    Unique Features: The combination of multiple methoxy groups and a pyrazole ring in 3,5-bis(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole makes it unique in terms of its potential interactions and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H30N2O5

Molecular Weight

474.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C28H30N2O5/c1-18-27(20-9-13-23(32-3)25(15-20)34-5)29-30(17-19-7-11-22(31-2)12-8-19)28(18)21-10-14-24(33-4)26(16-21)35-6/h7-16H,17H2,1-6H3

InChI Key

VRVWDBUEYZWLKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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